Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate
CAS No.: 2034518-30-2
Cat. No.: VC6568183
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034518-30-2 |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 346.41 |
| IUPAC Name | methyl 4-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H18N4O3S/c1-23-16(22)12-4-2-11(3-5-12)15(21)18-13-6-8-20(9-7-13)14-10-17-24-19-14/h2-5,10,13H,6-9H2,1H3,(H,18,21) |
| Standard InChI Key | JGUXSTBPELGUGC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Introduction
Structural Overview
Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate is characterized by the following structural components:
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Core Framework:
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A benzoate ester group (methyl ester of benzoic acid).
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A piperidine ring substituted at the 4th position.
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A thiadiazole moiety (1,2,5-thiadiazole) attached to the piperidine nitrogen.
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Functional Groups:
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Carbamoyl linkage (-CONH-) connecting the benzoate and piperidine units.
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Electron-rich thiadiazole ring contributing to potential bioactivity.
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Molecular Formula:
CHNOS
Molecular Weight:
Approximately 332.38 g/mol.
Synthesis
While specific synthetic protocols for this exact compound are not readily available in the provided results, general methods for synthesizing similar structures can be inferred:
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Formation of the Piperidine Derivative:
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The piperidine ring can be functionalized with a thiadiazole group through nucleophilic substitution or condensation reactions.
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Carbamoylation:
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The carbamoyl linkage is typically introduced via reaction of an amine group on the piperidine with an activated ester or isocyanate derivative.
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Esterification:
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The methyl benzoate moiety can be synthesized or introduced via esterification of benzoic acid with methanol under acidic conditions.
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Analytical Confirmation:
Compounds like this are typically characterized using techniques such as:
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NMR Spectroscopy: and NMR to confirm chemical shifts associated with aromatic, aliphatic, and heterocyclic protons and carbons.
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Mass Spectrometry (MS): To confirm molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups like esters and amides.
Pharmaceutical Relevance
Compounds containing thiadiazole and piperidine frameworks often exhibit significant biological activities, including:
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Anti-inflammatory Properties:
Molecules containing thiadiazole rings have been studied as inhibitors of enzymes like lipoxygenases (e.g., 5-LOX), which are involved in inflammatory pathways. -
Antimicrobial Activity:
Thiadiazole derivatives demonstrate antimicrobial effects against bacterial and fungal pathogens due to their ability to disrupt metabolic processes.
Drug Development
The structural features of Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate suggest it could serve as a lead compound for developing drugs targeting central nervous system disorders or metabolic conditions like diabetes and obesity.
Comparison with Related Compounds
Research Gaps and Future Directions
While the compound's structure suggests promising applications in medicinal chemistry, further research is needed to evaluate its:
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Biological Activity:
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Screening against enzyme targets or microbial strains.
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Assessment of cytotoxicity in cell lines.
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Pharmacokinetics:
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Solubility and stability studies.
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Metabolic profiling in vitro and in vivo.
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Structure–Activity Relationship (SAR):
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Modifications to enhance potency or selectivity.
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Exploration of substituents on the thiadiazole and benzoate rings.
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